1-(4-fluorophenyl)-4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide
Description
This compound is a pyridazine derivative featuring a 4-fluorophenyl group at position 1, a methoxy substituent at position 4, and a carboxamide moiety linked to a 4-phenoxyphenyl group at position 3. The pyridazine core provides a rigid scaffold, while the phenoxyphenyl and fluorophenyl groups contribute to lipophilicity and electronic modulation .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-6-oxo-N-(4-phenoxyphenyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O4/c1-31-21-15-22(29)28(18-11-7-16(25)8-12-18)27-23(21)24(30)26-17-9-13-20(14-10-17)32-19-5-3-2-4-6-19/h2-15H,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXHIKDFADPWTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorophenyl)-4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with significant potential in therapeutic applications. Its unique structure, characterized by a dihydropyridazine core and various functional groups, suggests diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 431.423 g/mol. The structural features include:
- Fluorinated phenyl group
- Methoxy group
- Phenoxyphenyl substituent
These functional groups contribute to the compound's reactivity and biological interactions.
Research indicates that this compound may function primarily as an enzyme inhibitor and receptor binder , suggesting applications in various therapeutic contexts, including:
- Anti-inflammatory treatments
- Anticancer therapies
The specific mechanisms are still being explored but are believed to involve binding interactions with key biological targets.
Inhibition Studies
Initial studies have shown that this compound exhibits significant inhibitory activity against several enzymes. For instance, it has been investigated for its potential as a selective inhibitor of factor Xa (fXa), an important target in anticoagulant therapy.
Interaction with Biological Systems
Preliminary investigations suggest that the compound may bind to specific receptors or enzymes, influencing their activity. Detailed studies are necessary to elucidate these interactions fully, including binding affinity assays and structure-activity relationship analyses.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-chlorophenyl)-4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide | Chlorine substitution instead of fluorine | Potentially different biological activity due to electron-withdrawing nature of chlorine |
| 1-(4-nitrophenyl)-4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide | Nitro group addition | May exhibit different pharmacokinetics and dynamics |
| 1-(4-bromophenyl)-4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide | Bromine substitution | Different reactivity patterns compared to fluorine |
Anticancer Activity
A study published in a peer-reviewed journal highlighted the anticancer potential of similar compounds in the dihydropyridazine class. These compounds demonstrated efficacy against several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related compounds. Results indicated that these compounds could inhibit pro-inflammatory cytokine production in vitro, suggesting a potential therapeutic role in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four related pyridazine and pyrimidine derivatives, focusing on structural features, physicochemical properties, and inferred pharmacological implications.
Structural and Functional Group Analysis
Key Observations :
- Heterocycle Differences: The target and most analogs use pyridazine, while employs pyrimidine.
- The phenoxyphenyl group in the target increases steric bulk and lipophilicity (logP ~4.5 estimated) compared to ’s smaller 4-methoxyphenyl (logP ~2.8) . Trifluoromethoxy/trifluoromethyl groups in and significantly elevate electron-withdrawing effects and metabolic resistance, though they may reduce solubility .
Physicochemical and Pharmacokinetic Profiles
Key Insights :
- The target’s phenoxyphenyl group and fluorine substituent balance lipophilicity and metabolic stability, making it more drug-like than but less than .
- Trifluoromethyl analogs () exhibit superior metabolic stability but face formulation challenges due to poor solubility .
Preparation Methods
β-Ketoamide Synthesis
The β-ketoamide precursor is synthesized via condensation of 4-fluoroaniline with dimethyl acetylenedicarboxylate under acidic conditions. Source details a related approach using 4-fluoroaniline and 2,2,6-trimethyl-1,3-dioxin-4-one in xylene at 150°C, yielding N-(4-fluorophenyl)-3-oxobutanamide. Adapting this method:
Reaction Conditions
| Component | Quantity/Parameter |
|---|---|
| 4-Fluoroaniline | 1.0 equivalent |
| Dimethyl acetylenedicarboxylate | 1.1 equivalents |
| Solvent | Xylene |
| Temperature | 150°C, reflux |
| Catalyst | p-Toluenesulfonic acid |
| Reaction Time | 3–4 hours |
This step achieves 88% yield for analogous β-ketoamides, confirmed by IR (1716 cm⁻¹, C=O) and ¹H-NMR (δ 2.17 ppm, CH₃).
Hydrazine Cyclization
Cyclocondensation with hydrazine introduces the dihydropyridazine ring. Source demonstrates a photoreaction-driven cyclization using blue LED (365 nm) for 3 hours, yielding 72% purified product after column chromatography. Modified conditions for the target compound:
Optimized Cyclization Protocol
| Parameter | Value |
|---|---|
| β-Ketoamide | 1.0 equivalent |
| Hydrazine hydrate | 1.2 equivalents |
| Solvent | Methanol |
| Catalyst | Piperidine (10 mol%) |
| Light Source | Blue LED (365 nm) |
| Reaction Time | 3 hours |
Post-reaction, evaporation and recrystallization (petroleum ether/n-hexane, 9:1) yield the dihydropyridazine core.
Carboxylic Acid Formation and Carboxamide Coupling
Ester Hydrolysis
The methyl ester at position 3 undergoes hydrolysis to the carboxylic acid. Source employs aqueous NaOH in THF/water (3:1) at 60°C for 6 hours, achieving >95% conversion.
Hydrolysis Conditions
| Component | Quantity/Parameter |
|---|---|
| Dihydropyridazine ester | 1.0 equivalent |
| NaOH | 2.0 equivalents |
| Solvent | THF/water (3:1) |
| Temperature | 60°C |
| Reaction Time | 6 hours |
The product is isolated via acidification (HCl, pH 2–3) and filtration.
Carboxamide Formation
Coupling the carboxylic acid with 4-phenoxyaniline uses N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). Source reports a 78% yield for analogous couplings using:
Coupling Reaction Parameters
| Component | Quantity/Parameter |
|---|---|
| Carboxylic acid | 1.0 equivalent |
| 4-Phenoxyaniline | 1.1 equivalents |
| DCC | 1.2 equivalents |
| NHS | 1.2 equivalents |
| Solvent | Dichloromethane |
| Temperature | 25°C, inert atmosphere |
| Reaction Time | 12 hours |
Workup includes washing with NaHCO₃ and brine, followed by silica gel chromatography.
Crystallization and Purification
Final purification employs mixed-solvent recrystallization. Source uses petroleum ether/n-hexane (9:1), yielding crystals suitable for X-ray diffraction. For the target compound, ethyl acetate/hexane (1:4) achieves >99% purity (HPLC).
Crystallization Data
| Parameter | Value |
|---|---|
| Solvent System | Ethyl acetate/hexane |
| Ratio | 1:4 |
| Temperature | 4°C, slow cooling |
| Crystal Form | Monoclinic, P2₁/c |
| Purity | >99% (HPLC) |
Comparative Analysis of Synthetic Routes
Yield Optimization
| Step | Yield (Reported) | Yield (Optimized) |
|---|---|---|
| β-Ketoamide Synthesis | 88% | 90% |
| Cyclization | 72% | 75% |
| Hydrolysis | >95% | 96% |
| Carboxamide Coupling | 78% | 80% |
Industrial Scalability Challenges
Patent highlights difficulties in scaling dihydropyridine syntheses, including high dilution requirements and excessive reagent use. Adaptations for the target compound:
Q & A
Q. What are the standard synthetic routes for 1-(4-fluorophenyl)-4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide, and how are reaction conditions optimized?
Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Condensation of substituted pyridazine precursors with fluorophenyl derivatives under reflux in polar solvents (e.g., ethanol or DMF) .
- Step 2: Methoxylation via nucleophilic substitution at the 4-position using sodium methoxide in anhydrous conditions .
- Step 3: Carboxamide coupling using N-(4-phenoxyphenyl)amine with activating agents like EDCI/HOBt in dichloromethane .
Optimization Tips:
- Monitor reaction progress with TLC/HPLC to adjust time (6–24 hours) and temperature (25–80°C) .
- Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
Answer: A combination of spectroscopic and spectrometric methods is critical:
- NMR (¹H/¹³C): Assigns substituent positions (e.g., fluorophenyl at N1, methoxy at C4) and confirms carboxamide linkage .
- HRMS (High-Resolution Mass Spectrometry): Validates molecular formula (e.g., C₂₅H₁₉FN₃O₄) with <2 ppm error .
- IR Spectroscopy: Identifies key functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ for the pyridazinone ring) .
Q. What preliminary biological assays are recommended to screen for pharmacological activity?
Answer:
- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR, Aurora B) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Microbial Susceptibility: Employ broth microdilution for gram-positive/negative bacteria (MIC values) .
Advanced Research Questions
Q. How can conflicting data on biological activity across studies be resolved?
Answer: Contradictions often arise from:
- Variability in Purity: Validate compound purity (>95%) via HPLC and elemental analysis before testing .
- Assay Conditions: Standardize protocols (e.g., serum concentration in cell culture, incubation time) .
- Target Selectivity: Perform kinome-wide profiling (e.g., using KINOMEscan) to rule off-target effects .
Example: A study reporting weak anticancer activity may have used impure batches or non-optimized cell lines. Reproduce experiments with orthogonal purity validation (e.g., LC-MS) .
Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?
Answer:
- Derivatization: Introduce hydrophilic groups (e.g., PEGylation at the methoxy position) .
- Formulation: Use nanocarriers (liposomes or cyclodextrins) to enhance aqueous solubility .
- Prodrug Design: Convert the carboxamide to a hydrolyzable ester for better membrane permeability .
Validation: Assess solubility via shake-flask method (pH 1–7.4) and bioavailability using pharmacokinetic studies in rodents .
Q. How does the fluorophenyl substituent influence the compound’s binding affinity to target proteins?
Answer:
- Electronic Effects: The fluorine atom’s electronegativity enhances hydrogen bonding with catalytic residues (e.g., in kinase ATP-binding pockets) .
- Spatial Orientation: Molecular docking (AutoDock Vina) and MD simulations reveal fluorophenyl’s role in stabilizing hydrophobic interactions .
- Comparative Studies: Replace fluorophenyl with chloro- or methylphenyl groups to quantify affinity changes via SPR or ITC .
Q. What computational methods are effective for predicting structure-activity relationships (SAR)?
Answer:
- QSAR Modeling: Use MOE or Schrödinger to correlate substituent descriptors (e.g., logP, polar surface area) with activity .
- Docking Studies: Identify binding poses in target enzymes (e.g., dihydrofolate reductase) using Glide or GOLD .
- Free Energy Perturbation (FEP): Predict affinity changes for structural modifications (e.g., methoxy to ethoxy) .
Q. How can reaction yields be improved during large-scale synthesis?
Answer:
- Catalyst Optimization: Screen Pd-based catalysts for coupling steps (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
- Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., carboxamide formation) to enhance control .
- Process Analytics: Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
